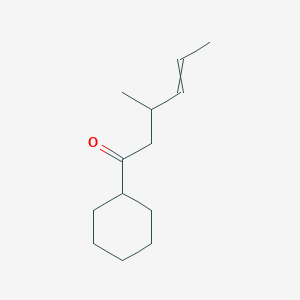

1-Cyclohexyl-3-methylhex-4-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62835-01-2 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-cyclohexyl-3-methylhex-4-en-1-one |

InChI |

InChI=1S/C13H22O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3,7,11-12H,4-6,8-10H2,1-2H3 |

InChI Key |

QZRSDZLFBXBCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Cyclohexyl 3 Methylhex 4 En 1 One

Comprehensive Retrosynthetic Strategies for the Carbonyl and Alkenyl Moieties of 1-Cyclohexyl-3-methylhex-4-en-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For this compound, disconnections can be logically proposed at the ketone functionality and the alkene group.

Disconnections at the Carbonyl Group: Acylation and Grignard Approaches

The most direct disconnections involve the formation of the carbon-carbon bond adjacent to the carbonyl group.

Acylation Approach: A Friedel-Crafts-type acylation represents a classic strategy for ketone synthesis. masterorganicchemistry.comnih.govsigmaaldrich.com In this conceptual pathway, the bond between the carbonyl carbon and the cyclohexane (B81311) ring is disconnected. This suggests a reaction between cyclohexane and an activated derivative of 3-methylhex-4-enoic acid, such as 3-methylhex-4-enoyl chloride. The reaction would typically be promoted by a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com This method directly assembles the core carbon skeleton in a single step.

Grignard Approach: An alternative disconnection points to a Grignard reaction, a cornerstone of C-C bond formation. organic-chemistry.orgmasterorganicchemistry.combyjus.com This strategy involves the nucleophilic addition of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to an appropriate electrophile. libretexts.org The electrophile in this case would be 3-methylhex-4-enal. The initial reaction would yield a secondary alcohol, which would then require a subsequent oxidation step to afford the target ketone. This two-step sequence offers flexibility in the choice of oxidizing agent to ensure chemoselectivity. masterorganicchemistry.com

| Strategy | Precursors | Key Transformation(s) | Potential Considerations |

| Acylation | Cyclohexane, 3-methylhex-4-enoyl chloride | Lewis acid-catalyzed electrophilic acylation | Potential for alkene side reactions under strong Lewis acid conditions. |

| Grignard | Cyclohexylmagnesium bromide, 3-methylhex-4-enal | Nucleophilic addition, followed by oxidation | Requires a distinct oxidation step; Grignard reagents are highly basic and moisture-sensitive. masterorganicchemistry.comlibretexts.org |

Disconnections at the Hex-4-en-1-one Alkenyl Chain: Olefin Metathesis and Wittig Reactions

Forming the C4-C5 double bond later in the synthesis provides alternative routes that can offer excellent control over the alkene geometry.

Olefin Metathesis: The development of robust catalysts has rendered olefin metathesis a powerful tool for complex molecule synthesis. numberanalytics.comnumberanalytics.comtechniques-ingenieur.fr A cross-metathesis (CM) strategy could be employed to construct the target molecule. wikipedia.org This disconnection breaks the C4-C5 double bond, leading to two simpler fragments: 1-cyclohexyl-3-methylbut-3-en-1-one and propene. The reaction would be catalyzed by a well-defined ruthenium catalyst, such as a Grubbs- or Hoveyda-Grubbs-type catalyst, known for their functional group tolerance. nih.gov

Wittig Reaction: The Wittig reaction is a reliable and widely used method for converting ketones and aldehydes into alkenes with a high degree of regioselectivity. libretexts.orgwikipedia.orglumenlearning.comjove.com Retrosynthetically, cleaving the C4-C5 double bond suggests a reaction between an ylide and a carbonyl compound. This would involve the reaction of a phosphorus ylide, such as ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), with a β-ketoaldehyde, specifically 1-cyclohexyl-3-oxobutanal. The reaction definitively places the double bond at the desired position, avoiding isomeric mixtures often seen in elimination reactions. lumenlearning.com For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) modification is often preferred. libretexts.org

| Strategy | Precursors | Key Transformation(s) | Potential Considerations |

| Olefin Metathesis | 1-Cyclohexyl-3-methylbut-3-en-1-one, Propene | Ruthenium-catalyzed cross-metathesis | Catalyst selection is crucial for efficiency and to minimize self-metathesis of the starting enone. nih.gov |

| Wittig Reaction | 1-Cyclohexyl-3-oxobutanal, Ethylidenetriphenylphosphorane | Nucleophilic addition of ylide to aldehyde | Preparation of the β-ketoaldehyde precursor can be challenging; stereoselectivity (E/Z) of the alkene can be an issue. byjus.com |

Contemporary Synthetic Approaches to this compound

Modern synthetic chemistry focuses on maximizing efficiency and selectivity, often through the development of highly specific reagents and one-pot reaction sequences.

Chemoselective Formation of the Ketone Functionality in the Presence of an Alkene

A key challenge in synthesizing this compound is the presence of two reactive functional groups: a ketone and an alkene. Many reagents can react with both moieties, necessitating a chemoselective approach.

If pursuing a Grignard-type strategy, the oxidation of the intermediate secondary alcohol to the ketone must not affect the C=C double bond. Mild, selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this purpose. Alternatively, Wacker-type oxidations can convert terminal alkenes into methyl ketones, providing another potential route if the synthesis is designed accordingly. organic-chemistry.org The direct hydroacylation of an alkene with an aldehyde is an atom-economical method, though it can be challenged by competing side reactions. nih.gov Recent advances have also demonstrated the ability to synthesize ketones chemoselectively from secondary amides by activating them with triflic anhydride (B1165640) before adding an organometallic reagent, a method noted for its exceptional functional group tolerance. nih.gov

Regioselective Introduction of the Methyl Group at C3 and the Alkene at C4-C5

Controlling the precise placement of the methyl group and the double bond is critical. The regioselectivity of these introductions is typically dictated by the chosen synthetic strategy.

Methyl Group at C3: The introduction of the methyl group at the α-position to the carbonyl can be achieved through enolate chemistry. chemistrysteps.com For instance, one could start with 1-cyclohexylhex-4-en-1-one and deprotonate it to form an enolate. To achieve regioselective alkylation at C3, thermodynamic control (using a base like sodium ethoxide) would be needed to form the more substituted enolate, which could then be trapped with an electrophile like methyl iodide. libretexts.org However, controlling this against alkylation at the other α-position (on the cyclohexyl ring) can be difficult. A more controlled method involves the conjugate (Michael) addition of a methyl group, for example from a lithium dimethylcuprate reagent, to an α,β-unsaturated precursor like 1-cyclohexylhex-2-en-1-one.

Alkene at C4-C5: The position of the alkene is inherently controlled by the building blocks used in Wittig and olefin metathesis reactions. In the Wittig approach, the reaction of 1-cyclohexyl-3-oxobutanal with ethylidenetriphenylphosphorane unambiguously forms the C4-C5 double bond. jove.com Similarly, in the cross-metathesis approach, the reaction of 1-cyclohexyl-3-methylbut-3-en-1-one with propene ensures the double bond is formed at the desired location. numberanalytics.com

| Feature | Method | Control Element |

| C3-Methyl | Enolate Alkylation | Use of thermodynamic vs. kinetic conditions to favor specific enolate formation. acs.orgresearchgate.netquimicaorganica.org |

| C3-Methyl | Conjugate Addition | Reaction of an organocuprate with an α,β-unsaturated ketone precursor. |

| C4=C5 Alkene | Wittig Reaction | The specific choice of the ylide and carbonyl compound dictates the double bond position. lumenlearning.com |

| C4=C5 Alkene | Olefin Metathesis | The structures of the two alkene coupling partners define the final product structure. wikipedia.org |

Exploration of Domino and Cascade Reactions for this compound Construction

Domino and cascade reactions represent a frontier in synthetic efficiency, allowing for the formation of multiple bonds in a single, uninterrupted sequence. rsc.orgrsc.orgbenthamdirect.com Designing such a process for this compound is a challenging but elegant proposition.

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound Isomers

The creation of the chiral center at the C3 position of this compound is a pivotal step in its asymmetric synthesis. This is typically achieved through enantioselective conjugate addition reactions, where a chiral catalyst directs the formation of one enantiomer over the other.

Enantioselective conjugate addition, particularly the Michael addition, stands out as a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion. In the context of synthesizing this compound, this would likely involve the addition of a cyclohexyl nucleophile to a suitable α,β-unsaturated precursor. The use of chiral catalysts is central to achieving high enantioselectivity.

Chiral amines, such as pyrrolidine (B122466) derivatives, have proven to be highly effective organocatalysts for asymmetric conjugate additions to α,β-unsaturated ketones via enamine activation. rsc.org This approach offers a metal-free alternative and often proceeds with high levels of stereocontrol. Another significant advancement is the use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. For instance, (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully applied in the asymmetric Michael addition of ketones to nitroalkenes, affording products with high enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com

Copper-catalyzed reactions have also emerged as a robust method for enantioselective conjugate additions. The combination of a copper(I) source with a chiral ligand facilitates the addition of organometallic reagents, such as Grignard reagents, to α,β-unsaturated systems with high regio- and enantioselectivity. rsc.org For example, the conjugate addition of Grignard reagents to chromones using a copper catalyst has been shown to tolerate a wide range of alkyl groups. rsc.org

The following table summarizes representative chiral catalysts and their performance in analogous asymmetric conjugate addition reactions, which could be adapted for the synthesis of this compound.

| Catalyst System | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| (R, R)-DPEN-thiourea | Cycloketones | α,β-Unsaturated nitroalkenes | 76-99% | 9/1 (syn/anti) |

| Chiral Pyrrolidine Derivatives | Ketones | Nitroolefins/Vinyl sulfones | High | Not applicable |

| Copper(I)/Chiral Ligand | Grignard Reagents | Chromones | High | Not applicable |

In cases where the precursor to this compound already contains a stereocenter, the subsequent synthetic steps must be designed to control the formation of the new stereocenter relative to the existing one. This diastereoselective control is crucial for obtaining a single, desired stereoisomer.

The synthesis of highly substituted cyclohexanones often involves cascade reactions, such as Michael-aldol sequences, where multiple stereocenters are formed in a single operation. nih.govbeilstein-journals.org The stereochemical outcome of these reactions can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org

Furthermore, the use of chiral auxiliaries attached to the precursor can direct the stereochemical course of a reaction. While this approach requires additional steps for the introduction and removal of the auxiliary, it can be a highly effective strategy for achieving diastereoselective control.

The table below illustrates examples of diastereoselective reactions that could be relevant to the synthesis of precursors for this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Diastereoselectivity |

| Cascade Michael-Aldol | Enones and Michael donors | Base or organocatalyst | High |

| Double Michael Addition | Curcumins and arylidenemalonates | Aqueous KOH, TBAB | Complete in most cases |

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

The use of organocatalysts, as mentioned in section 2.3.1, is inherently a greener approach as it avoids the use of often toxic and expensive heavy metals. chemistryresearches.ir Furthermore, reactions can be designed to be more atom-economical, maximizing the incorporation of all starting materials into the final product.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of environmentally benign solvents, such as water or ionic liquids, can significantly reduce the environmental footprint of a synthesis. chemistryresearches.irnih.gov For example, a pseudo-three-component reaction for the synthesis of highly substituted cyclohexanones has been successfully carried out under solvent-free conditions. chemistryresearches.ir

Catalyst-free multicomponent reactions represent another promising green synthetic route. These reactions, which can proceed through polar or radical mechanisms, allow for the efficient formation of complex molecules from simple starting materials in a single step, reducing waste and energy consumption. nih.gov The use of alternative energy sources, such as visible light in photocatalytic reactions, can also contribute to a more sustainable synthesis. pkusz.edu.cn

The following table highlights some green chemistry approaches applicable to the synthesis of substituted ketones.

| Green Chemistry Principle | Approach | Example |

| Use of Catalysis | Organocatalysis | DBU-catalyzed synthesis of cyclohexanones |

| Atom Economy | Multicomponent Reactions | Catalyst-free formal conjugate addition/aldol (B89426) reactions |

| Benign Solvents | Solvent-free or Water-based | Synthesis of cyclohexanones under solvent-free conditions |

| Energy Efficiency | Photocatalysis | Visible-light promoted aerobic oxidation of silyl (B83357) enol ethers |

Elucidation of Chemical Reactivity and Advanced Transformational Pathways of 1 Cyclohexyl 3 Methylhex 4 En 1 One

Nucleophilic Reactivity at the Carbonyl Center of 1-Cyclohexyl-3-methylhex-4-en-1-one

The carbonyl group in this compound is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to a variety of nucleophiles. The outcome of these reactions, however, is significantly influenced by the nature of the nucleophile, particularly whether the reaction follows a 1,2-direct addition or a 1,4-conjugate addition pathway.

Detailed Mechanism of Hydride and Organometallic Reagent Additions

The addition of hydride reagents and organometallic compounds to this compound exemplifies the competition between direct and conjugate addition.

Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. In the case of this compound, this results in the reduction of the ketone to the corresponding secondary alcohol, 1-Cyclohexyl-3-methylhex-4-en-1-ol. The generally accepted mechanism involves the direct attack of the hydride on the carbonyl carbon (1,2-addition), followed by protonation of the resulting alkoxide intermediate during workup.

Organometallic Reagents: The reactivity of organometallic reagents is highly dependent on their "hardness" or "softness."

Hard Nucleophiles: Organolithium (RLi) and Grignard (RMgX) reagents are considered "hard" nucleophiles. These reagents typically favor 1,2-addition, attacking the hard electrophilic center of the carbonyl carbon directly. For instance, the reaction of this compound with methylmagnesium bromide would be expected to primarily yield 1-Cyclohexyl-1,3-dimethylhex-4-en-1-ol after acidic workup.

Soft Nucleophiles: In contrast, lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are "soft" nucleophiles. They preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.pub In this scenario, the nucleophile adds to the β-carbon of the hexenyl chain, leading to the formation of an enolate intermediate. Subsequent protonation at the α-carbon during workup yields a saturated ketone. For example, the reaction with lithium dimethylcuprate would be predicted to form 1-Cyclohexyl-3,5-dimethylhexan-1-one. youtube.com

A general comparison of these reaction pathways is presented in the table below.

| Reagent Type | Primary Addition Pathway | Expected Product with this compound |

| Hydride Reagents (e.g., NaBH₄) | 1,2-Direct Addition | 1-Cyclohexyl-3-methylhex-4-en-1-ol |

| Grignard Reagents (e.g., CH₃MgBr) | 1,2-Direct Addition | 1-Cyclohexyl-1,3-dimethylhex-4-en-1-ol |

| Gilman Reagents (e.g., (CH₃)₂CuLi) | 1,4-Conjugate Addition | 1-Cyclohexyl-3,5-dimethylhexan-1-one |

Investigations into Nitrogen and Oxygen Nucleophile Additions

The addition of nitrogen and oxygen nucleophiles to this compound also showcases the dichotomy of its reactivity.

Nitrogen Nucleophiles: Primary and secondary amines can add to α,β-unsaturated ketones. While direct addition to the carbonyl would form an unstable carbinolamine that could dehydrate to an enamine or imine, the thermodynamically more stable product often arises from conjugate addition. pressbooks.pub For example, the reaction with a primary amine (RNH₂) would likely yield a β-amino ketone.

Oxygen Nucleophiles: The addition of oxygen nucleophiles, such as water or alcohols, to ketones is typically reversible and often requires acid or base catalysis. In the context of an α,β-unsaturated ketone like the title compound, while hydration of the carbonyl to form a gem-diol hydrate (B1144303) is possible, other reactions may be favored under specific conditions.

Reactions Involving the Acidic Alpha-Protons of this compound

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.

Enolate Formation and Reactivity: Alkylation, Acylation, and Condensation Reactions

Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA), results in the deprotonation of the α-carbon to form a nucleophilic enolate. This enolate can then participate in a variety of synthetic transformations:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-carbon, forming a β-dicarbonyl compound.

Condensation Reactions: The enolate can act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation, by attacking the carbonyl group of another molecule.

Halogenation at the Alpha-Carbon and Subsequent Eliminations

Under acidic or basic conditions, the α-carbon of this compound can be halogenated. The mechanism proceeds through an enol or enolate intermediate, which attacks a halogen molecule (e.g., Br₂). This reaction can be followed by an elimination reaction, particularly if a base is used, to introduce a double bond between the α and β carbons, leading to the formation of an α,β-unsaturated ketone.

Electrophilic and Radical Reactions of the Hex-4-en-1-one Moiety in this compound

The carbon-carbon double bond in the hexenyl side chain provides another site for reactivity, primarily through electrophilic addition reactions. In the presence of an electrophile (E⁺), the π electrons of the double bond can act as a nucleophile. This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation.

Radical reactions at the double bond are also possible, typically initiated by a radical initiator. These reactions would proceed through a radical chain mechanism.

Additions to the Double Bond: Halogenation, Hydrohalogenation, and Hydration

The alkene moiety in this compound is susceptible to electrophilic addition reactions. These reactions typically proceed via the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of β,γ-unsaturated ketones leads to the formation of dihalo-adducts. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion. In the case of this compound, this would result in the formation of a 4,5-dihalo derivative.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) also follows Markovnikov's rule. Protonation of the double bond will preferentially occur at the C-5 position, leading to a more stable tertiary carbocation at C-4. Subsequent attack by the halide ion will yield the corresponding 4-halo-1-cyclohexyl-3-methylhexan-1-one.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Similar to hydrohalogenation, protonation of the alkene at C-5 generates a tertiary carbocation at C-4, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the corresponding tertiary alcohol, 4-hydroxy-1-cyclohexyl-3-methylhexan-1-one.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

|---|---|

| Br₂ | 4,5-Dibromo-1-cyclohexyl-3-methylhexan-1-one |

| HCl | 4-Chloro-1-cyclohexyl-3-methylhexan-1-one |

| H₂O, H⁺ | 4-Hydroxy-1-cyclohexyl-3-methylhexan-1-one |

Epoxidation and Dihydroxylation Chemistry of the Alkene

The double bond of this compound can be oxidized to form epoxides or diols, which are valuable synthetic intermediates.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used to form the corresponding epoxide, 1-cyclohexyl-3-methyl-4,5-epoxyhexan-1-one. researchgate.net The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The Weitz-Scheffer epoxidation, which utilizes a hydroperoxide under basic conditions, is a common method for epoxidizing unsaturated ketones. nih.gov

Dihydroxylation: Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction typically proceeds via a syn-addition mechanism, resulting in the formation of a cis-diol, 1-cyclohexyl-3-methylhexane-1,4,5-triol. The specific stereochemical outcome can be influenced by the choice of reagents and reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Unsaturated System

While the isolated double bond in a β,γ-unsaturated ketone is not a typical dienophile for Diels-Alder reactions, it can participate in other cycloaddition processes. Photochemical [2+2] cycloadditions with other alkenes are a possibility, leading to the formation of cyclobutane (B1203170) rings. The efficiency and regioselectivity of such reactions would depend on the specific reaction partners and photochemical conditions. The presence of the carbonyl group can influence the excited state chemistry of the alkene.

Reduction and Oxidation Chemistry of this compound

The selective transformation of either the carbonyl group or the alkene is a key aspect of the chemistry of β,γ-unsaturated ketones.

Selective Reduction of the Carbonyl Group versus the Alkene

The selective reduction of either the carbonyl or the alkene in this compound can be achieved by choosing appropriate reducing agents and reaction conditions.

Carbonyl Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) at low temperatures. wikipedia.org These reagents are generally less reactive towards isolated double bonds. Transfer hydrogenation using catalysts like Ru-TsDPEN has also been shown to be effective for the selective reduction of the carbonyl group in β,γ-unsaturated ketoesters. researchgate.net

Alkene Reduction: Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere will typically reduce the carbon-carbon double bond to yield the corresponding saturated ketone, 1-cyclohexyl-3-methylhexan-1-one. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can be tuned to achieve high selectivity. For instance, certain manganese(I) hydride complexes have demonstrated high chemoselectivity for the 1,4-reduction of α,β-unsaturated ketones, a principle that could be extended to β,γ-unsaturated systems under specific conditions. acs.org

Table 2: Selective Reduction of this compound

| Reagent/Catalyst | Target Functional Group | Major Product |

|---|---|---|

| NaBH₄ | Carbonyl | 1-Cyclohexyl-3-methylhex-4-en-1-ol |

| H₂, Pd/C | Alkene | 1-Cyclohexyl-3-methylhexan-1-one |

Oxidative Cleavage of the Alkene and Functional Group Interconversions

Oxidative Cleavage: The carbon-carbon double bond can be cleaved through ozonolysis (O₃) followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide) would yield two carbonyl compounds: a ketone and an aldehyde. Oxidative workup (e.g., with hydrogen peroxide) would produce a ketone and a carboxylic acid. Stronger oxidizing agents like hot, concentrated potassium permanganate would also lead to cleavage of the double bond. Such reactions are a powerful tool for breaking down the carbon skeleton and introducing new functional groups. nih.govacs.org

Functional Group Interconversions: The initial products of addition, reduction, or oxidation can be further transformed. For example, the alcohol formed from carbonyl reduction can be oxidized back to the ketone or converted into a leaving group for substitution or elimination reactions. The diol from dihydroxylation can undergo oxidative cleavage with reagents like periodic acid (HIO₄).

Rearrangement Reactions and Fragmentation Processes of this compound

β,γ-Unsaturated ketones are known to undergo a variety of rearrangement reactions, often initiated by acid or light. vaia.comrsc.orgacs.org

Acid-Catalyzed Rearrangements: In the presence of acid, this compound can isomerize to its more stable α,β-unsaturated isomer, 1-cyclohexyl-3-methylhex-3-en-1-one. acs.org This occurs via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol, which then tautomerizes to the conjugated ketone.

Photochemical Rearrangements: Upon irradiation with UV light, β,γ-unsaturated ketones can undergo a variety of photochemical rearrangements. stackexchange.comresearchgate.net One common pathway is the oxa-di-π-methane rearrangement, which proceeds through a triplet excited state to form a cyclopropyl (B3062369) ketone. acs.org Another possibility is a 1,3-acyl shift, which can also lead to an isomeric β,γ-unsaturated ketone. magadhmahilacollege.org

Fragmentation Processes: In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation patterns. wikipedia.orgmiamioh.edu Common fragmentation pathways for ketones include α-cleavage (loss of an alkyl radical adjacent to the carbonyl) and McLafferty rearrangement if a γ-hydrogen is available on the cyclohexyl ring. aip.org The presence of the double bond can also influence the fragmentation, potentially leading to rearrangements and cleavage at different positions.

Transition Metal-Catalyzed Transformations of this compound Derivatives

The unique structural features of this compound, specifically the β,γ-unsaturation relative to the carbonyl group, open up distinct avenues for transition metal catalysis that differ from the more commonly studied α,β-unsaturated systems. The electronic communication between the double bond and the carbonyl group influences the regioselectivity and stereoselectivity of these transformations.

Palladium, rhodium, copper, and ruthenium complexes are key catalysts for a variety of reactions involving unsaturated ketones. These transformations often proceed through intermediates that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions within the molecule.

Palladium-Catalyzed Reactions:

Palladium catalysts are exceptionally versatile in the functionalization of unsaturated systems. For derivatives of this compound, palladium-catalyzed reactions such as the Heck reaction, Suzuki coupling, and related cross-coupling reactions are of significant interest. youtube.comyoutube.comyoutube.com These reactions typically involve the formation of a palladium-alkene π-complex, followed by subsequent steps that can lead to arylation, vinylation, or other substitutions. The cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, a reaction catalyzed by palladium, showcases the potential for functionalization at the β-position without undergoing β-hydride elimination to the corresponding α,β-unsaturated ketone. nih.gov

A general representation of a palladium-catalyzed cross-coupling reaction with a β,γ-unsaturated ketone derivative is shown below:

Hypothetical Palladium-Catalyzed Arylation

| Catalyst | Substrate | Reagent | Product |

|---|

Rhodium-Catalyzed Transformations:

Rhodium catalysts are well-known for their ability to catalyze conjugate additions and isomerization reactions. In the context of this compound, a rhodium catalyst could facilitate the isomerization of the β,γ-double bond to the α,β-position, thereby opening up subsequent conjugate addition pathways. Furthermore, rhodium-catalyzed 1,4-addition of organoboron reagents to enones is a powerful tool for carbon-carbon bond formation. rsc.org A notable transformation is the rhodium-catalyzed intramolecular 1,4-hydroxyl migration of alkenyl alcohols, which can be used to synthesize a wide array of structurally diverse unsaturated ketones. rsc.org

Copper-Catalyzed Conjugate Addition:

Copper-catalyzed conjugate addition is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. pressbooks.puborganic-chemistry.orglibretexts.orgnih.gov While typically applied to α,β-unsaturated systems, the in-situ isomerization of β,γ-unsaturated ketones to their α,β-isomers under the reaction conditions can allow for subsequent conjugate addition. The use of organocopper reagents, often in the form of Gilman reagents (lithium diorganocuprates), allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the β-position of the corresponding α,β-unsaturated ketone. libretexts.org The steric bulk of the cyclohexyl group in this compound would likely influence the stereochemical outcome of such additions.

Hypothetical Copper-Catalyzed Methylation

| Catalyst | Substrate | Reagent | Product |

|---|

Ruthenium-Catalyzed Metathesis:

Ruthenium catalysts, particularly Grubbs-type catalysts, are powerful tools for olefin metathesis. researchgate.netrsc.org For a molecule like this compound, ring-closing metathesis (RCM) could be envisioned if another double bond were present in the molecule. More relevant would be cross-metathesis with other olefins, allowing for the elongation or modification of the hexene side chain. The efficiency of such reactions can sometimes be affected by the presence of coordinating groups like the carbonyl oxygen, but modern, more robust catalysts often overcome these challenges. nih.gov Enantioselective olefin metathesis using cyclometalated ruthenium complexes has also been developed, offering pathways to chiral products. nih.gov

Hypothetical Ruthenium-Catalyzed Cross-Metathesis

| Catalyst | Substrate | Reagent | Product |

|---|

While the specific catalytic transformations of this compound are not widely reported, the principles of transition metal catalysis on analogous systems provide a strong foundation for predicting its reactivity. The interplay between the ketone and the non-conjugated double bond offers a rich landscape for the development of novel synthetic methodologies.

Advanced Spectroscopic and Spectrometric Characterization for Definitive Structural Elucidation of 1 Cyclohexyl 3 Methylhex 4 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1-Cyclohexyl-3-methylhex-4-en-1-one, the predicted chemical shifts (δ) are influenced by the electron-withdrawing ketone and the anisotropic effects of the alkene.

The proton attached to the cyclohexyl ring at the C-1' position is expected to be deshielded by the adjacent carbonyl group, appearing as a triplet of triplets around 2.3-2.5 ppm. The methylene (B1212753) protons at C-2 (adjacent to the carbonyl) would also be deshielded, likely appearing as a doublet of doublets. The vinylic protons at C-4 and C-5 will have characteristic shifts in the alkene region (typically 5.0-6.0 ppm), with their multiplicity revealing coupling to each other and to adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 2.5 - 2.7 | dd | J(H2, H3) ≈ 7.0, J(H2, H3) ≈ 5.0 |

| H-3 | 2.4 - 2.6 | m | - |

| H-4 | 5.4 - 5.6 | dq | J(H4, H5) ≈ 15.0 (trans), J(H4, H3) ≈ 7.0 |

| H-5 | 5.2 - 5.4 | dq | J(H5, H4) ≈ 15.0 (trans), J(H5, H6) ≈ 6.5 |

| H-6 | 1.6 - 1.8 | d | J(H6, H5) ≈ 6.5 |

| H-3-Me | 1.0 - 1.2 | d | J(H-3-Me, H3) ≈ 6.8 |

| H-1' | 2.3 - 2.5 | tt | J(H1', H2'ax/eq) ≈ 11.0, J(H1', H6'ax/eq) ≈ 4.0 |

| H-2', H-6' (eq) | 1.6 - 1.8 | m | - |

| H-2', H-6' (ax) | 1.1 - 1.3 | m | - |

| H-3', H-4', H-5' | 1.1 - 1.8 | m | - |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, tt = triplet of triplets, dq = doublet of quartets.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and functional group type. The carbonyl carbon (C-1) is the most deshielded, expected to appear far downfield. Since it is not conjugated with the C=C double bond (a β,γ-unsaturated ketone), its chemical shift will be in the typical range for aliphatic ketones rather than the slightly more shielded range of conjugated ketones. libretexts.org The two alkene carbons (C-4 and C-5) will resonate in the characteristic vinylic region (120-140 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 210 - 215 |

| C-2 | 48 - 52 |

| C-3 | 35 - 40 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 17 - 20 |

| C-3-Me | 19 - 23 |

| C-1' | 50 - 55 |

| C-2', C-6' | 28 - 32 |

| C-3', C-5' | 25 - 28 |

| C-4' | 24 - 27 |

2D NMR experiments are essential for unambiguously connecting the signals observed in 1D spectra. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). libretexts.org Key expected correlations would include cross-peaks between H-2/H-3, H-3/H-4, H-3/H-3-Me, H-4/H-5, and H-5/H-6. This would allow for the tracing of the entire hexenyl chain. Within the cyclohexyl ring, extensive coupling between adjacent protons would also be observed.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton. For example, the proton signal around 5.4-5.6 ppm (H-4) would show a cross-peak to the carbon signal at 125-130 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for connecting the different fragments of the molecule. researchgate.net Key correlations would be expected from the H-2 protons to the carbonyl carbon (C-1), from the H-1' proton of the cyclohexyl ring to C-1, and from the methyl protons (H-3-Me) to both C-3 and C-4, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.orglibretexts.org It is invaluable for determining stereochemistry. libretexts.org For example, a NOESY spectrum could reveal the relative stereochemistry at the C-3 chiral center by showing spatial proximity between the H-3 proton and either the H-2 or H-4 protons, depending on the conformation of the flexible chain.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. orgchemboulder.com For this compound, the two most diagnostic peaks would be from the carbonyl (C=O) and alkene (C=C) groups.

Because the ketone is not conjugated with the double bond, its C=O stretching frequency is expected in the typical range for saturated aliphatic ketones. orgchemboulder.comlibretexts.org Conjugation typically lowers this frequency by 20-30 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1710 - 1720 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1670 | Medium to Weak |

| =C-H (Vinylic) | Stretch | 3010 - 3040 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₃H₂₂O), the calculated exact mass is 194.1671 Da.

Mass spectrometry also fragments the molecule in predictable ways, offering clues to its structure.

Electron Ionization (EI): This high-energy technique causes extensive fragmentation. The most common fragmentation pathway for ketones is alpha-cleavage , where the bond adjacent to the carbonyl group breaks. youtube.comlibretexts.org For this molecule, two primary alpha-cleavages are possible:

Cleavage of the bond between C-1 and the cyclohexyl ring, resulting in a cyclohexyl radical (not detected) and a [CH₃CH=CHCH(CH₃)CH₂CO]⁺ acylium ion (m/z = 111).

Cleavage of the C1-C2 bond, resulting in a β,γ-unsaturated acyl radical (not detected) and a [C₆H₁₁]⁺ cyclohexyl cation (m/z = 83). The resonance-stabilized acylium ion from the first pathway is often a major peak.

Another potential fragmentation is the McLafferty rearrangement , which requires a transferable γ-hydrogen. youtube.comlibretexts.org In this molecule, the H-4 proton is a γ-hydrogen relative to the carbonyl oxygen. A rearrangement could lead to the elimination of a neutral alkene (propene) and the formation of a charged enol fragment.

Electrospray Ionization (ESI): This is a softer ionization technique that typically results in less fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z = 195.1749. This allows for the clear determination of the molecular weight. Further fragmentation can be induced (tandem MS or MS/MS) to confirm structural features observed in EI-MS.

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular structure of compounds like this compound by analyzing their fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation spectrum provides a veritable fingerprint of the molecule's structure.

For this compound, with a molecular weight of 180.29 g/mol , the initial electrospray ionization (ESI) would produce a prominent ion at m/z 181.1592, corresponding to the [M+H]⁺ species. Subsequent MS/MS analysis would likely reveal characteristic fragmentation pathways for α,β-unsaturated ketones and cyclohexyl ketones.

Expected Fragmentation Pathways:

Alpha-Cleavage: A primary fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group. For this compound, this could involve the cleavage of the C1-C2 bond or the C1-cyclohexyl bond.

McLafferty Rearrangement: While less common for cyclic ketones, the presence of the hexenone (B8787527) chain could facilitate this rearrangement.

Loss of Neutral Fragments: The loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ethene (C₂H₄) from the precursor or fragment ions is anticipated.

Cleavage within the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring itself can also occur, leading to a series of characteristic ions.

A hypothetical fragmentation pattern is presented in the table below to illustrate the kind of data obtained from an MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 181.1592 | 153.1274 | CO | Loss of carbon monoxide |

| 181.1592 | 125.0961 | C₄H₈ | Cleavage in the hexenone chain |

| 181.1592 | 97.0648 | C₅H₈O | Cleavage of the bond between the carbonyl and the cyclohexyl ring |

| 181.1592 | 83.0855 | C₆H₁₀O | Loss of the cyclohexyl ketone moiety |

This table is illustrative and represents plausible fragmentation patterns based on the structure of this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Isomers

The presence of a chiral center at C3 in this compound means it can exist as two enantiomers, (R)- and (S)-1-cyclohexyl-3-methylhex-4-en-1-one. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for determining the absolute configuration of these enantiomers. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For ketones, the n → π* electronic transition of the carbonyl group, typically occurring around 280-300 nm, often gives rise to a distinct CD signal known as a Cotton effect. The sign and intensity of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl chromophore. The Octant Rule for ketones can often be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect in the region of the absorption band. The sign of the Cotton effect in ORD is directly related to that observed in CD.

For this compound, the CD and ORD spectra would be recorded and compared with spectra predicted by quantum-chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

A hypothetical data table illustrating expected chiroptical data is shown below.

| Enantiomer | Technique | λmax (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-isomer | CD | ~295 | Positive | +3500 |

| (S)-isomer | CD | ~295 | Negative | -3500 |

| (R)-isomer | ORD | ~300 (peak), ~290 (trough) | Positive | - |

| (S)-isomer | ORD | ~300 (trough), ~290 (peak) | Negative | - |

This table is illustrative. The exact values would need to be determined experimentally and computationally.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Detailed Stereochemical Analysis

Vibrational chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provides rich, three-dimensional structural information about chiral molecules in solution. researchgate.net These techniques are particularly powerful for complex molecules where electronic CD might be ambiguous or difficult to interpret.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. researchgate.net VCD is sensitive to the entire molecular structure and can provide detailed conformational information in addition to the absolute configuration. researchgate.net For this compound, VCD spectra would be particularly informative in the C-H, C=O, and C=C stretching regions of the infrared spectrum.

Raman Optical Activity (ROA): ROA measures a small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. researchgate.net ROA is complementary to VCD and is particularly well-suited for studying aqueous solutions and for probing the stereochemistry of the molecular backbone.

The absolute configuration is determined by comparing the experimental VCD and ROA spectra with those predicted by density functional theory (DFT) calculations for the different possible stereoisomers and their conformers.

A hypothetical VCD data table for key vibrational modes is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign for (R)-isomer | Expected VCD Sign for (S)-isomer |

| ~2930 | Cyclohexyl C-H stretch | +/- | -/+ |

| ~1710 | C=O stretch | + | - |

| ~1640 | C=C stretch | - | + |

| ~1450 | CH₂/CH₃ bend | +/- | -/+ |

This table is illustrative and the signs depend on the specific vibrational couplings within the molecule.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. However, this technique requires a well-ordered crystalline sample. Since this compound is likely a liquid or a low-melting solid at room temperature, it would probably need to be converted into a crystalline derivative.

Suitable crystalline derivatives could include:

Hydrazones or Oximes: Reaction of the ketone with a chiral or achiral hydrazine (B178648) or hydroxylamine (B1172632) derivative can yield a solid product suitable for crystallization.

Semicarbazones: These are also common solid derivatives of ketones.

Reduction to the alcohol: Reduction of the ketone to the corresponding alcohol, 1-cyclohexyl-3-methylhex-4-en-1-ol, followed by esterification with a suitable carboxylic acid (e.g., a substituted benzoic acid) can produce a crystalline solid.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration (if a chiral derivative is used or if anomalous dispersion is effective).

A hypothetical table of crystallographic data for a derivative is provided below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2043.9 |

| Z | 4 |

| R-factor | < 0.05 |

This table is a hypothetical example of the data that would be obtained from an X-ray crystallographic study.

In Depth Stereochemical Considerations of 1 Cyclohexyl 3 Methylhex 4 En 1 One

Analysis of Chiral Centers and Enantiomerism in 1-Cyclohexyl-3-methylhex-4-en-1-one

The structure of this compound contains a single chiral center at the carbon atom in position 3 of the hexene chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2-C(=O)-cyclohexyl group, and a -CH=CH-CH3 group. The presence of this stereocenter gives rise to the existence of two enantiomers, which are non-superimposable mirror images of each other.

These enantiomers are designated as (R)-1-cyclohexyl-3-methylhex-4-en-1-one and (S)-1-cyclohexyl-3-methylhex-4-en-1-one, according to the Cahn-Ingold-Prelog priority rules. The (R) and (S) configurations represent distinct spatial arrangements of the substituents around the chiral carbon, leading to molecules with identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Table 1: Enantiomers of this compound

| Enantiomer | Configuration at C3 |

| (R)-1-cyclohexyl-3-methylhex-4-en-1-one | Rectus |

| (S)-1-cyclohexyl-3-methylhex-4-en-1-one | Sinister |

Geometric Isomerism (E/Z) of the Hex-4-en-1-one Double Bond

The carbon-carbon double bond between positions 4 and 5 in the hexene chain introduces the possibility of geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the double bond. nih.gov The substituents on each carbon of the double bond determine the specific configuration.

For this compound, the double bond is substituted with a hydrogen and a methyl group on one carbon (C5) and a hydrogen and the rest of the molecule on the other (C4). By assigning priorities to the groups attached to each carbon of the double bond based on atomic number, we can determine the E/Z configuration.

(E)-isomer: The higher priority groups on each carbon are on opposite sides of the double bond.

(Z)-isomer: The higher priority groups on each carbon are on the same side of the double bond.

The existence of both (E) and (Z) isomers doubles the number of possible stereoisomers for this compound.

Conformational Analysis of the Cyclohexyl Ring and the Flexible Hexene Chain in this compound

The cyclohexyl group predominantly adopts a chair conformation to minimize angular and torsional strain. youtube.com In this conformation, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, it is generally more energetically favorable for a bulky substituent to be in the equatorial position. libretexts.org Therefore, the hexenone (B8787527) chain attached to the cyclohexyl ring is expected to preferentially occupy an equatorial position.

The hexene chain itself is also flexible, with rotation possible around the single bonds. The conformation of the chain will be influenced by steric interactions between the substituents, aiming to adopt a low-energy staggered arrangement. The presence of the sp2-hybridized carbonyl group and the double bond will influence the local geometry, favoring planarity in those regions of the molecule.

Diastereomeric Relationships and Their Impact on Spectroscopic Signatures and Reactivity

Combining the possibilities of enantiomerism at the C3 chiral center and geometric isomerism at the C4-C5 double bond, this compound can exist as four distinct stereoisomers:

(3R, 4E)-1-cyclohexyl-3-methylhex-4-en-1-one

(3S, 4E)-1-cyclohexyl-3-methylhex-4-en-1-one

(3R, 4Z)-1-cyclohexyl-3-methylhex-4-en-1-one

(3S, 4Z)-1-cyclohexyl-3-methylhex-4-en-1-one

The pairs of (R,E) and (S,E) isomers are enantiomers, as are the (R,Z) and (S,Z) pairs. The relationship between an (R,E) isomer and an (R,Z) or (S,Z) isomer is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

These differences in stereochemistry would be reflected in their spectroscopic data. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts and coupling constants of the protons and carbons would differ between diastereomers. nih.gov Specifically, the protons on the double bond would likely show different chemical shifts and coupling constants for the (E) and (Z) isomers. The spatial arrangement of the groups in the different diastereomers would also lead to distinct through-space interactions, which could be observed in Nuclear Overhauser Effect (NOE) experiments.

The reactivity of the diastereomers can also vary. The different spatial arrangements of the functional groups can influence the accessibility of the carbonyl group to nucleophiles or the double bond to reagents, potentially leading to different reaction rates and product distributions.

Control of Stereochemistry in Synthetic Pathways: Diastereoselectivity and Enantioselectivity

The synthesis of a specific stereoisomer of this compound requires stereocontrolled methods.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of this compound, controlling the geometry of the double bond to be either (E) or (Z) would be a key diastereoselective step. This could be achieved through various synthetic strategies, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, where the choice of reagents and reaction conditions can favor the formation of one geometric isomer.

Enantioselectivity involves the selective formation of one enantiomer over the other. To achieve this, a chiral catalyst or a chiral auxiliary could be employed in the synthetic route. For instance, an enantioselective conjugate addition of a methyl group to a precursor enone could establish the chiral center at C3 with a high degree of enantiomeric excess. Asymmetric hydrogenation or other enantioselective reductions of a suitable precursor could also be envisioned.

The development of stereoselective synthetic routes is crucial for accessing individual stereoisomers, which is often necessary for the investigation of their unique biological activities or material properties.

Theoretical and Computational Investigations of 1 Cyclohexyl 3 Methylhex 4 En 1 One

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Energetics

No specific studies using Density Functional Theory (DFT) to determine the ground state geometries and vibrational frequencies of 1-Cyclohexyl-3-methylhex-4-en-1-one have been found. Such studies would be crucial for understanding the molecule's stability and infrared spectrum. Similarly, high-accuracy energetic predictions using ab initio and coupled cluster methods are not available.

Conformation Search and Energy Minimization Studies

A systematic conformation search and energy minimization study is essential to identify the stable isomers of this compound, arising from the rotation around its single bonds and the stereochemistry of the chiral center and the double bond. Without such a study, the preferred three-dimensional structure of the molecule under different conditions remains unknown.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. However, no research has been published on the prediction of reaction pathways or the analysis of transition states for chemical transformations involving this compound.

Prediction of Spectroscopic Properties (NMR, IR, CD)

While the prediction of spectroscopic data like NMR, IR, and Circular Dichroism (CD) spectra is a common application of computational methods for structural validation, no such computational data has been reported for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics simulations would offer insights into the dynamic behavior and intermolecular interactions of this compound in various environments. This area of its computational investigation also remains unexplored.

Chemoinformatics and QSAR/QSPR Modeling (Excluding biological activity prediction)

Chemoinformatics provides a powerful lens for understanding the physicochemical characteristics of molecules like this compound through the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are foundational for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. While specific QSAR/QSPR studies modeling the biological activity of this compound are not publicly available, an analysis of its calculated descriptors offers insights into its potential behavior in various chemical and physical systems.

Detailed research into the chemoinformatic profile of this compound reveals several key molecular properties. The compound has a molecular formula of C13H22O and a molecular weight of 194.313 g/mol . chemsrc.com Its structure, which features a cyclohexyl ring attached to a substituted hexenone (B8787527) chain, gives rise to specific topological and electronic characteristics.

The calculated descriptors for this compound provide a quantitative basis for QSPR modeling, which seeks to predict a compound's physical properties. For instance, the topological polar surface area (TPSA) is a descriptor used to estimate the polarity of a molecule. For this compound, the TPSA is calculated to be 17.1 Ų. chem960.com This value, which reflects the surface area of polar atoms (in this case, the oxygen atom), is a crucial parameter in predicting properties such as solubility and boiling point.

Another important descriptor is the partition coefficient, often expressed as logP. The calculated XlogP value for this compound is 3.6, indicating a higher affinity for lipophilic (fat-like) environments compared to hydrophilic (water-like) environments. chem960.com This descriptor is fundamental in QSPR models for predicting a compound's behavior in separation techniques like chromatography and its potential for environmental partitioning.

The structural complexity and flexibility of this compound can also be quantified. The molecule has four rotatable bonds, which are bonds that allow for free rotation, influencing the molecule's conformational flexibility. chem960.com The complexity of the molecule is rated at 199. chem960.com These descriptors are often employed in QSPR models to predict properties related to molecular shape and interaction capabilities.

The following interactive table summarizes some of the key calculated chemoinformatic descriptors for this compound.

| Descriptor | Value | Source |

| Molecular Formula | C13H22O | chemsrc.com |

| Molecular Weight | 194.313 g/mol | chemsrc.com |

| InChIKey | QZRSDZLFBXBCQB-UHFFFAOYSA-N | chem960.comchem960.com |

| SMILES | CC=CC(C)CC(=O)C1CCCCC1 | chem960.com |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | chem960.com |

| XlogP | 3.6 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | chem960.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Rotatable Bond Count | 4 | chem960.com |

| Molecular Complexity | 199 | chem960.com |

In the context of QSAR/QSPR modeling, these descriptors serve as the independent variables in mathematical equations that predict a specific activity or property. For example, a hypothetical QSPR model to predict the retention time of this compound in a reversed-phase chromatography system might use XlogP and TPSA as key parameters. While no such specific models have been published for this compound, its calculated descriptors provide the necessary foundation for such theoretical investigations.

Exploration of Advanced Research Applications and Derivative Synthesis from 1 Cyclohexyl 3 Methylhex 4 En 1 One

1-Cyclohexyl-3-methylhex-4-en-1-one as a Versatile Synthetic Building Block in Complex Organic Molecule Construction

Precursor for the Synthesis of Novel Polycyclic and Heterocyclic Scaffolds

The synthesis of novel polycyclic and heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Typically, a versatile starting material will possess multiple reactive sites that can be selectively addressed to build intricate three-dimensional structures. For instance, general strategies for creating diverse bridged polycyclic scaffolds often utilize 'stitching' annulation approaches on simpler amine substrates. mdpi.com Similarly, one-pot multicomponent reactions are a facile method for producing new heterocyclic frameworks. researchgate.net

However, no documented research specifically employs this compound as a precursor for the synthesis of such polycyclic or heterocyclic systems. The ketone functionality could, in principle, serve as a handle for cyclization reactions, and the alkene could participate in various cycloadditions or metathesis reactions. Yet, the scientific literature does not currently contain examples of these applications for this particular compound.

Intermediates for Advanced Materials Science (e.g., polymer monomers, supramolecular chemistry, liquid crystals)

The development of advanced materials often relies on the design and synthesis of novel organic molecules that can serve as monomers for polymerization, components in supramolecular assemblies, or as liquid crystals. For example, liquid crystalline compounds often feature rigid core structures, such as cyclohexylphenyl or bicyclohexyl (B1666981) units, which can be synthesized through various coupling strategies. researchgate.net

Despite the potential for derivatives of this compound to be explored in this context, there is no specific mention in the available literature of its use as an intermediate for advanced materials. Research into its potential as a monomer, a component in supramolecular chemistry, or as a precursor for liquid crystals has not been published.

Design and Synthesis of Novel Ligands and Catalysts Utilizing this compound Derivatives

The synthesis of chiral ligands and catalysts is crucial for asymmetric synthesis, a field dedicated to creating enantiomerically pure compounds. The inherent chirality and functional groups of a molecule can be exploited to design ligands that coordinate with metal centers to form highly selective catalysts. For instance, the synthesis of 1,3-Cyclohexanediamine is a key step in developing certain catalytic systems. mdpi.com

While the structure of this compound contains a stereocenter and functional groups that could theoretically be modified to create novel ligands or catalysts, there is no evidence in the scientific literature of such research being conducted or published.

Use of this compound in Methodological Development in Organic Synthesis

New methodologies in organic synthesis are often developed by exploring the reactivity of novel substrates in known reactions or by devising entirely new transformations. The unique combination of a ketone and an alkene in this compound could make it a candidate for methodological studies, for example, in intramolecular cyclizations or conjugate addition reactions.

A review of the current literature indicates that this compound has not been the subject of such methodological studies. Its reactivity profile and potential contributions to the development of new synthetic methods remain unexplored.

Analytical Standards and Reference Materials Development based on this compound

The development of analytical standards and reference materials is essential for the accurate quantification and identification of chemical compounds in various matrices. This process requires a pure, well-characterized source of the compound.

There is no information available in the public domain to suggest that this compound has been developed or utilized as an analytical standard or reference material. Its physical and chemical properties are cataloged in databases such as PubChem, but its application as a certified reference material is not documented. nih.gov

Future Research Directions and Unexplored Avenues for 1 Cyclohexyl 3 Methylhex 4 En 1 One

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. nih.govnih.gov Future research should prioritize the development of synthetic routes to 1-Cyclohexyl-3-methylhex-4-en-1-one that maximize the incorporation of reactant atoms into the final product. nih.gov Carbonylation reactions, for instance, represent an atom-efficient method for producing α,β-unsaturated carbonyl compounds from readily available starting materials. rsc.org

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Investigating novel palladium-catalyzed cross-coupling reactions could provide a direct and efficient route. nih.gov For example, the coupling of a suitable organometallic reagent containing the cyclohexyl ketone moiety with a substituted butenyl partner could offer a convergent and atom-economical approach.

Tandem Reaction Sequences: Designing one-pot tandem reactions that form multiple bonds in a single operation would significantly improve efficiency. A potential strategy could involve a tandem carbene and photoredox-catalyzed process for the convergent synthesis of the substituted cyclohexanone (B45756) ring system. nih.gov

Direct C-H Activation: Exploring methods for the direct C-H activation of simpler precursors would eliminate the need for pre-functionalized starting materials, thereby increasing atom economy. nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Catalytic Cross-Coupling | High convergence and efficiency | Palladium-catalyzed synthesis of unsaturated ketones |

| Tandem Reactions | Increased operational simplicity | Photoredox catalysis for cycloalkanone synthesis nih.gov |

| Direct C-H Activation | Elimination of pre-functionalization | Photocatalytic C-H activation of alkanes nih.gov |

Discovery of Unprecedented Reactivity Patterns and Novel Transformations

The electronic and steric properties of this compound suggest a rich and potentially unique reactivity profile. The conjugated enone system is susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org The bulky cyclohexyl group and the methyl-substituted chiral center are expected to exert significant influence on the stereochemical outcome of these reactions.

Future investigations should focus on:

Asymmetric Conjugate Additions: The development of catalytic asymmetric Michael additions of various nucleophiles will be crucial for accessing enantioenriched derivatives. The use of bulky nucleophiles has been shown to be effective in 1,4-addition reactions to enones. nih.gov

Pericyclic Reactions: The dienophilic nature of the enone makes it a candidate for various cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems.

Enolate Chemistry: The formation of the corresponding enolate would open avenues for a wide range of α-functionalization reactions. libretexts.orgmasterorganicchemistry.com The regioselectivity of enolate formation and its subsequent reactions will be an interesting area of study due to the substitution pattern.

Advancements in Stereoselective Synthesis for Precise Isomeric Control

This compound possesses two stereocenters, leading to the possibility of four stereoisomers. The precise control over the stereochemical outcome of its synthesis is a significant challenge and a key area for future research.

Promising approaches include:

Organocatalysis: The use of chiral organocatalysts, such as chiral phosphoric acids or amines, could enable the enantioselective construction of the key C-C bonds. rsc.org Organocatalysis has been successfully employed in the asymmetric reduction of prochiral ketones. rsc.org

Chiral Ligand-Metal Catalysis: The development of new chiral ligands for transition metal catalysts could facilitate highly enantioselective transformations. rsc.org For instance, copper-catalyzed asymmetric syntheses have been used to produce chiral β,γ-unsaturated ketones. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for achieving high stereoselectivity. The use of enzymes, such as ketoreductases, could be explored for the stereoselective reduction of a precursor to establish one or both stereocenters.

| Method | Key Advantage | Example Application |

| Organocatalysis | Metal-free, environmentally benign | Asymmetric reduction of prochiral ketones rsc.org |

| Chiral Ligand-Metal Catalysis | High turnover numbers and enantioselectivities | Asymmetric addition of Grignard reagents to ketones rsc.org |

| Biocatalysis | Excellent stereocontrol under mild conditions | Enantioselective reduction of β-ketonitriles rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govorganic-chemistry.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms presents a significant opportunity.

Future research in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate process optimization. acs.org

In-line Purification and Analysis: Integrating in-line purification and analytical techniques would allow for the real-time monitoring of reactions and the isolation of highly pure products without the need for traditional batch workups.

Automated Synthesis of Derivatives: Combining flow chemistry with automated platforms could enable the rapid synthesis of a library of derivatives of this compound for screening in various applications.

Deeper Theoretical Insights and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. numberanalytics.com In-depth theoretical studies on this compound will be invaluable for guiding experimental work.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred conformations of the molecule and how they influence its reactivity.

Reaction Mechanism Elucidation: Modeling the transition states and intermediates of potential reactions to understand the factors that control selectivity. smu.edu This can be particularly useful in understanding complex reaction pathways, such as those involving hidden intermediates. smu.edu

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties and activities of novel derivatives. Computational studies have been successfully used to design enone-binding proteins with catalytic activity. nih.gov

Exploration of Emerging Non-Biological Applications in Niche Chemical Technologies

While the biological activity of this compound is yet to be explored, its structural features suggest potential for non-biological applications. The cyclohexyl ketone moiety is found in various industrial chemicals and consumer products. drugbank.comontosight.ai

Potential application areas to investigate include:

Polymer Chemistry: The unsaturated nature of the molecule suggests it could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties.

Materials Science: Derivatives of this compound could be explored as components of liquid crystals or as dopants in organic electronic materials.

Fragrance and Flavor Chemistry: The structural similarity to other fragrant ketones suggests that it or its derivatives could possess interesting olfactory properties.

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-methylhex-4-en-1-one, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclohexylation of methylhexenone derivatives via nucleophilic addition or ketone functionalization. Key reagents include Grignard reagents (e.g., cyclohexylmagnesium bromide) and catalysts like Lewis acids (e.g., AlCl₃). Reaction yields are influenced by:

- Temperature : Optimal range of 60–80°C to avoid side reactions (e.g., isomerization of the hex-4-en-1-one backbone) .

- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization, while polar aprotic solvents (e.g., THF) enhance nucleophilic attack .

- Steric hindrance : Bulky substituents on the cyclohexyl group may reduce yields by impeding intermediate formation.

Q. How is the structural configuration of this compound validated in synthetic products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the cyclohexyl group (δ 1.2–1.8 ppm for axial protons) and the α,β-unsaturated ketone (δ 5.8–6.2 ppm for vinyl protons; δ 200–210 ppm for carbonyl carbon) .

- Infrared Spectroscopy (IR) : A strong absorption band near 1680–1720 cm⁻¹ confirms the C=O stretch of the ketone .

- X-ray crystallography (for crystalline derivatives): Resolves stereochemical ambiguities, such as the trans-configuration of the cyclohexyl group relative to the methylhexenone backbone .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies impurities (e.g., unreacted cyclohexyl precursors) using retention time matching and fragmentation patterns (e.g., m/z 204 for the molecular ion) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm are standard for separating polar byproducts .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, O content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., enthalpy of vaporization) reported for this compound?

- Methodological Answer :

- Data Validation : Cross-reference experimental values with computational models (e.g., DFT calculations for enthalpy) and standardized databases (e.g., NIST Chemistry WebBook) .

- Outlier Identification : Use statistical tools (e.g., Grubbs’ test) to detect anomalies in published datasets. For example, a reported ΔvapH of 48 kJ/mol deviating >2σ from the mean may indicate measurement errors .

- Reproducibility Protocols : Replicate measurements under controlled conditions (e.g., inert atmosphere to prevent oxidation during calorimetry) .

Q. What strategies mitigate stereochemical inconsistencies in the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control cyclohexyl group orientation during ketone formation .

- Dynamic Kinetic Resolution : Employ conditions where undesired stereoisomers racemize (e.g., high-temperature equilibration in protic solvents) .

- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to enrich the desired enantiomer .

Q. How can the biological activity (e.g., antimicrobial potential) of this compound be systematically assessed?

- Methodological Answer :

- In Vitro Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- ROS Scavenging : Quantify antioxidant activity via DPPH radical scavenging (IC₅₀ values compared to ascorbic acid controls) .